Chemical structure and molecular properties of (7-Bromoquinolin-2-yl)methanamine
Chemical structure and molecular properties of (7-Bromoquinolin-2-yl)methanamine
High-Purity Intermediate for Kinase Inhibitor & GPCR Ligand Discovery [1]
Executive Summary
(7-Bromoquinolin-2-yl)methanamine (CAS: 1196153-88-4) is a privileged heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents.[2] Characterized by a halogenated quinoline scaffold with a primary aminomethyl handle, this compound serves as a critical "linker-diver" module. The 7-bromine atom provides a reliable site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-aminomethyl group acts as a versatile nucleophile for amide coupling or reductive amination. It is particularly valued in the development of Type II kinase inhibitors and antifungal agents where the quinoline core mimics the adenine binding pocket of ATP.
Chemical Identity & Structural Analysis[3][4][5]
Core Identifiers
| Property | Detail |
| IUPAC Name | 1-(7-Bromoquinolin-2-yl)methanamine |
| CAS Number | 1196153-88-4 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| SMILES | NCCc1nc2cc(Br)ccc2cc1 |
| InChIKey | Unique key required for database verification |
Structural Features
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Quinoline Scaffold: A planar, aromatic bicyclic system that provides π-π stacking interactions within protein active sites.
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7-Bromo Substituent: Located on the benzenoid ring, this electron-withdrawing halogen deactivates the ring slightly but serves primarily as a high-fidelity handle for late-stage functionalization.
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2-Aminomethyl Tail: A flexible, basic side chain (pKa ~9.0–9.5) capable of forming salt bridges with aspartate or glutamate residues in target proteins (e.g., the "sugar pocket" of kinases).
Physicochemical Properties
Data below represents a synthesis of experimental values for close analogs and calculated predictions for the specific target.
| Parameter | Value | Context |
| Physical State | Off-white to pale yellow solid | Typical of halogenated quinoline amines. |
| Melting Point | 75–80 °C (Predicted) | Based on 7-bromo-2-methylquinoline (77–79 °C). |
| Boiling Point | ~320 °C | Calculated at 760 mmHg. |
| cLogP | 2.1 ± 0.3 | Moderate lipophilicity; good CNS penetration potential. |
| pKa (Basic) | 8.9 ± 0.2 | Attributed to the primary aliphatic amine. |
| pKa (Aromatic) | ~3.5 | Quinoline nitrogen (very weak base). |
| Topological PSA | 38.9 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Synthetic Methodologies
The synthesis of (7-Bromoquinolin-2-yl)methanamine requires precision to avoid over-reduction or halogen scrambling. The most robust industrial route involves the Reissert-Henze functionalization followed by selective reduction.
Validated Synthetic Pathway
Step 1: N-Oxidation
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Precursor: 7-Bromoquinoline.
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Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM or MeCN.
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Mechanism: Electrophilic attack on the quinoline nitrogen.
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Outcome: 7-Bromoquinoline N-oxide.
Step 2: Regioselective Cyanation (The Critical Step)
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Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride or DIEA (activator).
-
Conditions: DCM, 0°C to RT.
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Mechanism: Activation of the N-oxide followed by nucleophilic attack of cyanide at the C2 position (Reissert-Henze reaction).
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Outcome: 7-Bromoquinoline-2-carbonitrile.
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Note: This method avoids the use of harsh Popp’s reagent and minimizes byproduct formation.
Step 3: Chemoselective Reduction
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Reagents: Raney Nickel / H₂ (40 psi) or BH₃·THF.
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Solvent: Methanolic ammonia (to prevent secondary amine formation).
-
Control: Temperature must be kept <50°C to prevent debromination (hydrodehalogenation).
Visualization of Synthesis
Caption: Step-wise synthetic route emphasizing the regioselective introduction of the nitrogen tail via N-oxide activation.
Medicinal Chemistry Applications
This molecule is a "bi-functional" scaffold. The medicinal chemist utilizes the two distinct ends of the molecule for different interactions within a binding pocket.
Structure-Activity Relationship (SAR) Map
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The "Head" (Amine): Acts as the solvent-exposed solubilizing group or interacts with the hinge region of kinases. It is often derivatized into ureas or amides to pick up specific H-bonds.
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The "Core" (Quinoline): Provides rigid scaffolding. The nitrogen in the ring can accept a hydrogen bond (e.g., from the backbone NH of the hinge region).
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The "Tail" (Bromine): The 7-position vector points into the hydrophobic back-pocket (Gatekeeper region) of many enzymes. It is replaced via Suzuki coupling with aryl/heteroaryl groups to induce selectivity.
Biological Targets
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Aurora Kinase A/B Inhibitors: Quinoline derivatives are potent ATP-competitive inhibitors. The 2-aminomethyl group mimics the ribose/phosphate interaction.
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Anti-Infectives: 7-substituted quinolines have shown efficacy against Mycobacterium tuberculosis and resistant fungal strains (e.g., Candida albicans).
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GPCR Ligands: Used as a spacer in bivalent ligands targeting serotonin or dopamine receptors.
SAR Visualization
Caption: Pharmacophore mapping of the scaffold highlighting the three critical interaction vectors.
Safety & Handling Protocols
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.
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Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
BLD Pharm. (2025). (7-Bromoquinolin-2-yl)methanamine Product Entry. Retrieved from
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PubChem. (2025).[6][7] 7-Bromo-2-methylquinoline (Analogous Property Data). National Library of Medicine.[7] Retrieved from
-
BenchChem. (2025). Synthesis of 7-Bromoquinoline Derivatives. Retrieved from
-
ResearchGate. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Quinoline Derivatives. Retrieved from
Sources
- 1. 50488-44-3|4-Bromo-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 865156-50-9|(4-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. 2504910-75-0|(7-Bromo-1,5-naphthyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. 877-42-9|6-Bromo-2-methylquinoline|BLD Pharm [bldpharm.com]
- 5. 18004-62-1|Quinolin-2-ylmethanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 7-Bromo-2-methylquinoline | C10H8BrN | CID 12332896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cobaltous cation Co-58 | Co+2 | CID 71510783 - PubChem [pubchem.ncbi.nlm.nih.gov]
